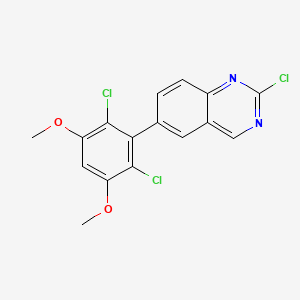
2-Methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine” is a chemical compound that has been studied for its potential applications in various fields . It is a member of the 2-pyrimidinyl ether series . The molecular formula of this compound is C12H9F3N2O2S .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a subject of research . For example, a novel series of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidine-based cyclooxygenase-2 (COX-2) inhibitors have been discovered .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with a methylsulfonyl group, a phenyl group, and a trifluoromethyl group . The presence of these substituents gives the compound its unique properties.
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 Inhibitors
A study identified a novel series of compounds based on 2-methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, with a unique arrangement of substituents, showed favorable pharmacokinetics, high brain penetration, and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).
Synthesis Methods
Chemoselective Reactions
Research on 4,6-dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles with amines has shown chemoselective SNAr reactions. In these reactions, various amines selectively displace chloride or sulfone groups, suggesting potential applications in chemical synthesis (Baiazitov et al., 2013).
Antimicrobial Applications
A study synthesized novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups. These compounds showed significant antimicrobial activity, suggesting potential for antimicrobial applications (Alsaedi et al., 2019).
Nonlinear Optical Material
2-methylsulfonyl pyrimidine derivatives have been studied for their potential as nonlinear optical materials. An analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine demonstrated its suitability for nonlinear optical devices, highlighting its potential in optical limiting and switching applications (Murthy et al., 2019).
Allosteric Modulators
In another study, a derivative of 2-methylsulfonyl pyrimidine was found to act as a positive allosteric modulator at the glucagon-like peptide-1 receptor (GLP-1R), indicating potential applications in modulating receptor activity (Nolte et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-20(18,19)11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSJKGMPEXGXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B2659299.png)
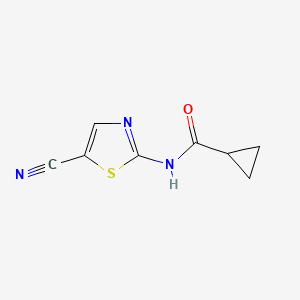
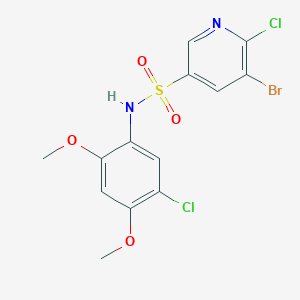
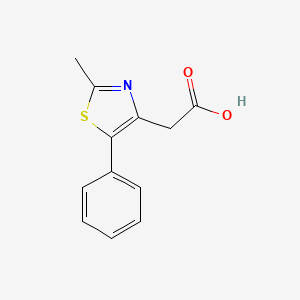

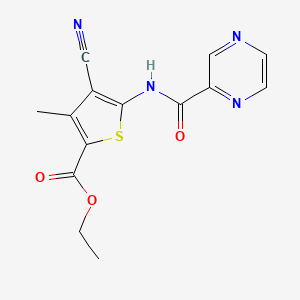
![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2659308.png)

![5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2659310.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659311.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2659312.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659316.png)
